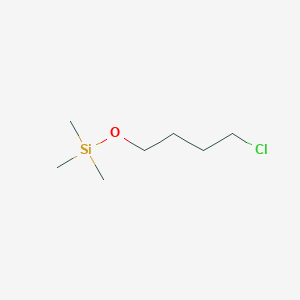
Silane, (4-chlorobutoxy)trimethyl-
描述
Silane, (4-chlorobutoxy)trimethyl- is a chemical compound with the molecular formula C7H17ClOSi. It is a silane compound characterized by a terminal chlorine atom and a trimethylsilane group. This compound is commonly used in various chemical reactions, particularly in nucleophilic substitution reactions due to the good leaving group properties of the chlorine atom .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-chlorobutoxy)trimethyl- typically involves the reaction of 4-chlorobutanol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods
On an industrial scale, the production of Silane, (4-chlorobutoxy)trimethyl- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
Silane, (4-chlorobutoxy)trimethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrosilylation: The trimethylsilane group can participate in hydrosilylation reactions, where it acts as a hydride donor.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silane group to unsaturated substrates.
Major Products Formed
Nucleophilic Substitution: The major products are typically the substituted silanes, where the chlorine atom is replaced by the nucleophile.
Hydrosilylation: The major products are organosilicon compounds with new Si-C bonds.
科学研究应用
Silane, (4-chlorobutoxy)trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
作用机制
The mechanism of action of Silane, (4-chlorobutoxy)trimethyl- involves the reactivity of the chlorine atom and the trimethylsilane group. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the trimethylsilane group can participate in hydrosilylation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or substrate .
相似化合物的比较
Similar Compounds
Trimethylsilyl Chloride: Similar in reactivity but lacks the butoxy group.
4-Chlorobutyltrimethylsilane: Similar structure but with different reactivity due to the absence of the butoxy group.
Uniqueness
Silane, (4-chlorobutoxy)trimethyl- is unique due to the presence of both the butoxy and trimethylsilane groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a broader range of applications compared to similar compounds .
属性
IUPAC Name |
4-chlorobutoxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYSACBOPSZOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483786 | |
| Record name | Silane, (4-chlorobutoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13617-19-1 | |
| Record name | Silane, (4-chlorobutoxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


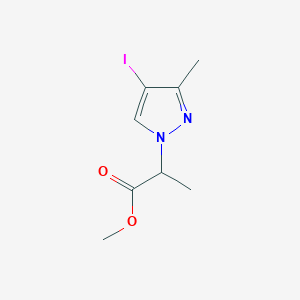
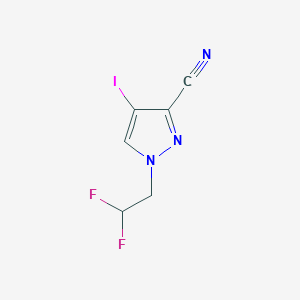
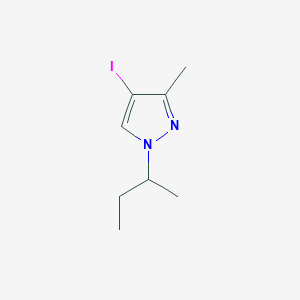
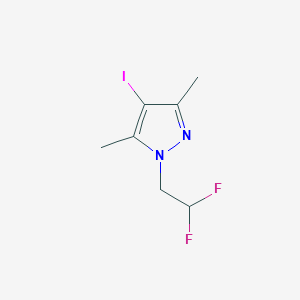
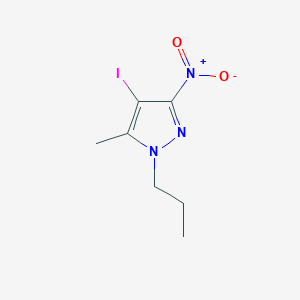

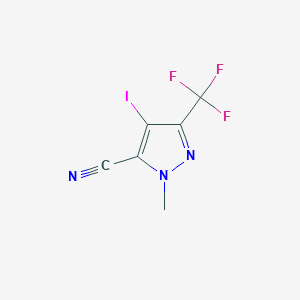
![[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3047173.png)
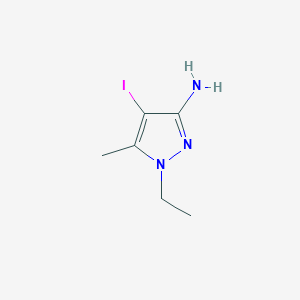
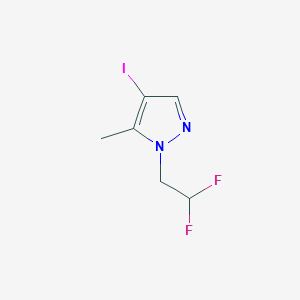
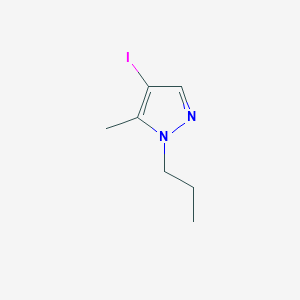
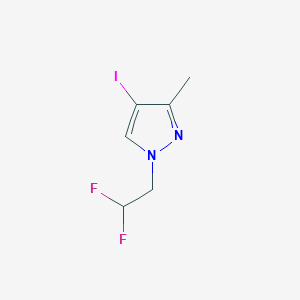
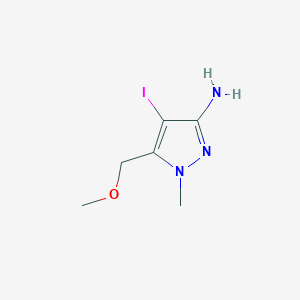
![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)
